molecular formula C8H4BrF2N B1400426 2-(3-Bromo-2,4-difluorophenyl)acetonitrile CAS No. 1159186-98-7

2-(3-Bromo-2,4-difluorophenyl)acetonitrile

Cat. No.: B1400426
CAS No.: 1159186-98-7
M. Wt: 232.02 g/mol
InChI Key: ITACQBHAMKMRPI-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,4-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N. It is a derivative of acetonitrile, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,4-difluorophenyl)acetonitrile typically involves the bromination and fluorination of phenylacetonitrile. One common method includes the reaction of phenylacetonitrile with bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,4-difluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

2-(3-Bromo-2,4-difluorophenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,4-difluorophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in pharmaceuticals or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2,4-difluorophenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(3-bromo-2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-6(10)2-1-5(3-4-12)8(7)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITACQBHAMKMRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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